2-chloro-6-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS No.: 1019106-14-9
Cat. No.: VC11920870
Molecular Formula: C21H16ClFN6O
Molecular Weight: 422.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019106-14-9 |
|---|---|
| Molecular Formula | C21H16ClFN6O |
| Molecular Weight | 422.8 g/mol |
| IUPAC Name | 2-chloro-6-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H16ClFN6O/c1-13-11-12-29(28-13)19-10-9-18(26-27-19)24-14-5-7-15(8-6-14)25-21(30)20-16(22)3-2-4-17(20)23/h2-12H,1H3,(H,24,26)(H,25,30) |
| Standard InChI Key | AMPTYDRLVQCANX-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
| Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Introduction
2-Chloro-6-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This compound belongs to the class of benzamides, which are known for their pharmacological properties, including interactions with various biological targets. The structural components of this compound, such as the chloro and fluoro substituents, along with the pyrazole and pyridazine moieties, contribute to its classification as a heterocyclic compound with potential therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of 2-chloro-6-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step synthetic routes. These approaches require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The chemical reactivity of this compound is primarily dictated by its functional groups. The presence of chloro and fluoro atoms may enhance electrophilic substitution reactions. Additionally, the amide functional group can participate in hydrolysis reactions under acidic or basic conditions, potentially yielding the corresponding carboxylic acid and amine. The pyrazole and pyridazine rings may also engage in various coupling reactions, which are important for synthesizing derivatives with altered biological activities.
Potential Applications and Mechanism of Action
2-Chloro-6-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide shows promise in several scientific applications, particularly in pharmaceutical research. Its potential as a kinase inhibitor positions it as a valuable compound in oncology drug development. The mechanism of action is hypothesized to involve interactions with specific molecular targets within cancer cells, although detailed studies are ongoing to understand its precise mechanism.
Interaction studies involving this compound would typically assess its binding affinity to specific protein targets, particularly kinases implicated in cancer pathways. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking simulations can provide insights into its interaction dynamics with target proteins.
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